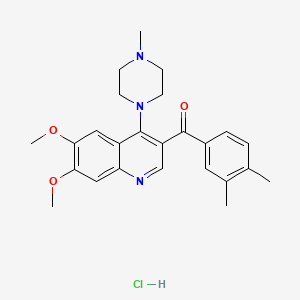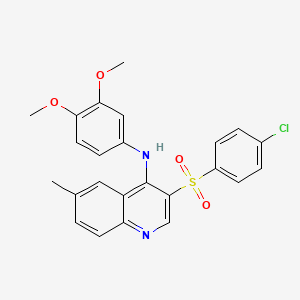
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial sensor of cellular energy status, and its activation leads to a variety of metabolic effects that can be beneficial in treating diseases such as diabetes, obesity, and cancer.
Scientific Research Applications
Cognitive Enhancing and Antihypoxic Activities
A study investigated the antiamnestic (AA) and antihypoxic (AH) activities of derivatives of bicyclic arenes, indicating compound 3o, related in structure to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, showed superior AA and AH activity. This compound was more potent than tacrine in amnesia-reversal assays and exhibited lower toxicity, suggesting its potential for cognitive enhancement and hypoxia protection Studies on cognitive enhancing agents. III. Antiamnestic and antihypoxic activities of a series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols.
Inhibition of Stearoyl-CoA Desaturase-1
Further research detailed the SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. Optimization led to the identification of a potent SCD-1 inhibitor that demonstrated a dose-dependent decrease in plasma desaturation index in mice, underscoring the compound's potential in metabolic disorders management Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part II: Identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide and its biological evaluation.
Human Leukocyte Elastase Inhibition
Another study synthesized and evaluated 2-(diethylamino)thieno1,3ŏxazin-4-ones for inhibitory activity toward human leukocyte elastase (HLE), revealing the potential for treating conditions associated with HLE activity. The most potent compound demonstrated significant chemical stability and inhibitory efficiency, indicating its utility in therapeutic interventions against HLE-mediated diseases 2-(diethylamino)thieno1,3ŏxazin-4-ones as stable inhibitors of human leukocyte elastase.
Enzyme Inhibition for Neurodegenerative Disorders
N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase, enzymes implicated in neurodegenerative diseases. This research underscores the compound's potential application in the development of treatments for conditions like Alzheimer's disease Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
Chemoselective N-Benzoylation
A study on the N-benzoylation of aminophenols employing benzoylisothiocyanates in a chemoselective manner to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest, indicates a methodology for synthesizing biologically active benzamides. This research provides a basis for further exploration of benzamides in biological applications Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-6,9,11,14,17H,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGPZGJCZIDJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)


![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)

![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)
![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)
